molecular formula C12H15NO3S B2355780 N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide CAS No. 462069-22-3

N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide

Cat. No. B2355780
CAS RN: 462069-22-3
M. Wt: 253.32
InChI Key: IIAOMJPEQNIIDO-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide, also known as DT-2, is a compound that has gained attention in recent years due to its potential as a research tool in various scientific fields. DT-2 is a thiol-based compound that is structurally similar to glutathione, an important antioxidant in the body. In

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • A study by Nath et al. (2021) focused on the synthesis and evaluation of anticonvulsant activities of indoline derivatives, highlighting a compound with significant anticonvulsant activity. This compound, N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, demonstrated effectiveness in both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, indicating its potential as an anticonvulsant compound (Nath et al., 2021).

Antibacterial Activity and Spectroscopic Analysis

  • Aswathy et al. (2017) synthesized N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA) to evaluate its antibacterial activity against Gram-negative and Gram-positive bacteria. Spectroscopic characterization and reactivity studies based on DFT calculations were conducted, suggesting the compound's moderate antibacterial activity and providing insight into its reactive groups (Aswathy et al., 2017).

Evaluation of Cyto-genotoxicity

  • Parolini et al. (2010) utilized N-(4-hydroxyphenyl)acetamide (paracetamol) to study its cyto-genotoxic effects on zebra mussel hemocytes. The study demonstrated moderate cyto-genotoxicity, indicating the potential environmental impact and relevance of acetamide derivatives in toxicological research (Parolini et al., 2010).

Discovery and Optimization of Calcium Channel Blockers

  • Bezençon et al. (2017) reported on the discovery of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective, and brain-penetrating T-type calcium channel blockers. The study emphasizes the optimization for solubility and brain penetration, providing a framework for developing clinical candidates for treating generalized epilepsies (Bezençon et al., 2017).

Anticancer Activities of Aryloxyacetamide Derivatives

  • Tay et al. (2012) investigated the synthesis of N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives and their anticancer activities. Some compounds showed notable anticancer activity, highlighting the potential of such derivatives in anticancer drug development (Tay et al., 2012).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c14-12(8-10-4-2-1-3-5-10)13-11-6-7-17(15,16)9-11/h1-5,11H,6-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAOMJPEQNIIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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